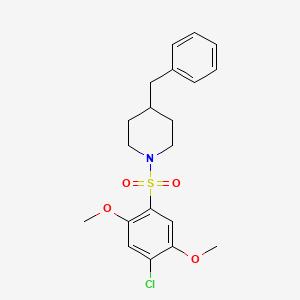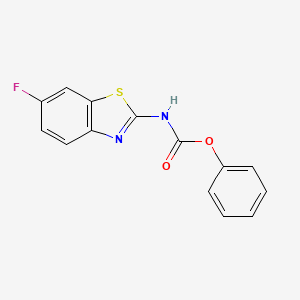![molecular formula C19H20F3N5O2S B2770092 (1-isopropyl-1H-pyrazol-5-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1203201-88-0](/img/structure/B2770092.png)
(1-isopropyl-1H-pyrazol-5-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a pyrazole ring, a piperazine ring, a trifluoromethoxy group, and a benzothiazole ring. These groups are common in many pharmaceutical compounds due to their diverse chemical and biological properties .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it likely involves the coupling of the appropriate pyrazole, piperazine, and benzothiazole precursors. The trifluoromethoxy group could be introduced using a suitable trifluoromethylation reagent .Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of multiple rings. The pyrazole and benzothiazole rings are aromatic and planar, while the piperazine ring is flexible and can adopt various conformations .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the pyrazole ring could participate in electrophilic substitution reactions, while the piperazine ring could undergo alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the trifluoromethoxy group is highly electronegative and could increase the polarity of the compound .Scientific Research Applications
Antitumor and Anticancer Activity
The compound’s structural features make it a promising candidate for antitumor and anticancer research. Researchers have investigated its effects on different cancer cell lines, assessing its potential to inhibit tumor growth and metastasis. Further studies explore its mechanism of action and synergistic effects with existing chemotherapeutic agents .
Antiviral Properties
Given the global impact of viral infections, compounds with antiviral activity are crucial. This molecule has shown promise against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Researchers continue to explore its efficacy and safety for potential therapeutic use .
Anti-Inflammatory Effects
Inflammation plays a central role in various diseases. This compound’s unique structure suggests anti-inflammatory potential. Studies investigate its impact on inflammatory pathways, cytokine production, and tissue damage. Insights gained may lead to novel anti-inflammatory drugs .
Antibacterial and Antimicrobial Activity
The compound’s benzothiazole moiety contributes to its antibacterial and antimicrobial properties. Researchers have evaluated its effectiveness against both Gram-positive and Gram-negative bacteria. Additionally, investigations explore its potential as an antifungal agent .
Antidiabetic Applications
Compounds that modulate glucose metabolism are valuable in diabetes management. Preliminary studies suggest that this molecule may influence insulin sensitivity, glucose uptake, or pancreatic function. Further research aims to validate its potential as an antidiabetic agent .
Neuroprotective Effects
The trifluoromethoxy-substituted benzothiazole ring in this compound hints at neuroprotective properties. Investigations focus on its ability to prevent neuronal damage, enhance cognitive function, and mitigate neurodegenerative diseases .
Ulcerogenic Activity
Although paradoxical, some compounds exhibit both therapeutic and adverse effects. Researchers have explored the ulcerogenic potential of this molecule, studying its impact on gastric mucosa and gastrointestinal health .
Other Applications
Beyond the mentioned fields, ongoing research investigates its potential in areas such as wound healing, cardiovascular health, and enzyme inhibition. The compound’s diverse properties make it an exciting subject for further exploration .
Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. Read more Desai, N. C., et al. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 22. Read more
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. For instance, imidazole and indole derivatives are known to exhibit a broad range of chemical and biological properties , which could suggest a diverse range of interactions for this compound as well.
Biochemical Pathways
For example, imidazole and indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may also influence a wide range of biochemical pathways.
Result of Action
Based on the broad range of biological activities exhibited by similar compounds , it can be hypothesized that this compound may also produce a diverse range of molecular and cellular effects.
Future Directions
properties
IUPAC Name |
(2-propan-2-ylpyrazol-3-yl)-[4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O2S/c1-12(2)27-15(5-6-23-27)17(28)25-7-9-26(10-8-25)18-24-14-4-3-13(11-16(14)30-18)29-19(20,21)22/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIPXMSTWIUYGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-((4-Benzylpiperazin-1-yl)(2-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2770010.png)
![(2S)-1-[2-Hydroxy-3-(trifluoromethyl)benzyl]-2alpha-(alpha-hydroxybenzhydryl)pyrrolidine](/img/structure/B2770012.png)

![N-(2,6-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2770016.png)

![Methyl 2'-amino-6'-ethyl-7'-methyl-2,5'-dioxo-1-(prop-2-en-1-yl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2770018.png)


![2-[(3-Bromobenzoyl)amino]-5-methylbenzenecarboxylic acid](/img/structure/B2770024.png)
![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2770026.png)
![5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

